Product packaging for Ethyl 3-(3-bromopyridin-2-yl)propanoate(Cat. No.:CAS No. 937643-93-1)

Ethyl 3-(3-bromopyridin-2-yl)propanoate

Cat. No.: B3308309
CAS No.: 937643-93-1
M. Wt: 258.11 g/mol
InChI Key: RRMHLRJXJCVYQT-UHFFFAOYSA-N
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Description

Ethyl 3-(3-bromopyridin-2-yl)propanoate (CAS 937643-93-1) is a valuable brominated pyridine derivative with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . This compound serves as a versatile chemical intermediate and building block in organic synthesis and pharmaceutical research. The 3-bromopyridine moiety is a prominent structural feature in medicinal chemistry, and this ester is specifically designed for the synthesis of more complex molecules, including the development of novel active compounds . Its application is particularly relevant in the preparation of pyrazole-carboxylate derivatives, which are key scaffolds in the discovery of new therapeutic agents . As a high-value research chemical, it is intended for use by qualified researchers in controlled laboratory environments. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications or personal use. Researchers should consult the safety data sheet prior to use and note that this compound may be subject to hazardous material shipping fees .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO2 B3308309 Ethyl 3-(3-bromopyridin-2-yl)propanoate CAS No. 937643-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-(3-bromopyridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-14-10(13)6-5-9-8(11)4-3-7-12-9/h3-4,7H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMHLRJXJCVYQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=CC=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Ethyl 3 3 Bromopyridin 2 Yl Propanoate

Overview of Established Synthetic Approaches for Pyridine (B92270) Propanoates

The synthesis of pyridine propanoates, such as Ethyl 3-(3-bromopyridin-2-yl)propanoate, often relies on established methods for the functionalization of the pyridine core. Palladium-catalyzed cross-coupling reactions are a cornerstone in this field, allowing for the formation of carbon-carbon bonds with a high degree of control. nih.gov These reactions typically involve the coupling of a halogenated pyridine with an organometallic reagent.

Precursor Synthesis and Starting Material Derivatization Strategies

The synthesis of the target compound can commence from a variety of pyridine precursors. One common strategy involves the use of pyridine N-oxides, which exhibit altered reactivity patterns compared to the parent pyridine, facilitating substitution at the 2- and 4-positions. researchgate.net For instance, a pyridine N-oxide can be functionalized and subsequently deoxygenated to yield the desired substituted pyridine. researchgate.net

Another key approach is the derivatization of commercially available or readily synthesized bromopyridines. For example, 2-aminopyridine (B139424) can be a starting point, with the amino group later being transformed or replaced. google.compatsnap.com The synthesis of acetamidopyridine boronic acid pinacol (B44631) esters from halogenated aminopyridines showcases a method for introducing a versatile functional group that can participate in further cross-coupling reactions. google.com

The following table summarizes some common precursors and their derivatization strategies:

PrecursorDerivatization StrategyResulting Intermediate
Pyridine N-oxideC-H activation/cross-coupling2-Alkyl/Aryl Pyridine
2-AminopyridineDiazotization followed by Sandmeyer reaction2-Halopyridine
2-Chloropyridine N-oxideNucleophilic substitution with β-alanine ethyl esterEthyl 3-(pyridin-2-ylamino)propanoate N-oxide

Functional Group Interconversion Pathways to the Bromo-Substituent

The introduction of a bromine atom at a specific position on the pyridine ring is a critical step. Direct bromination of the pyridine ring can be challenging due to the deactivating effect of the nitrogen atom, often leading to a lack of regioselectivity. acs.org However, the use of pyridine N-oxides can overcome this limitation. The N-oxide activates the ring towards electrophilic substitution, and various methods have been developed for the regioselective halogenation of these intermediates. acs.orgtcichemicals.com For instance, a highly regioselective bromination of unsymmetrical pyridine N-oxides can be achieved under mild conditions, providing access to 2-halo-substituted pyridines. acs.org

Another pathway involves the conversion of other functional groups into a bromo substituent. For example, an amino group can be converted to a bromo group via a Sandmeyer-type reaction.

Direct Synthetic Methodologies and Mechanistic Considerations

Direct synthesis of this compound involves the sequential or concurrent introduction of the bromo and ethyl propanoate substituents onto the pyridine ring.

Esterification Reactions in the Context of Bromopyridines

The final step in many synthetic routes to this compound is the esterification of the corresponding carboxylic acid, 3-(3-bromopyridin-2-yl)propanoic acid. Traditional acid-catalyzed esterification methods are effective. google.com More recently, catalyst systems such as pyridine-borane complexes have been developed for the direct conversion of carboxylic acids to esters, including thioesters, which can be useful intermediates. rsc.orgrsc.org

The esterification of pyridine carboxylic acids can be carried out using an alcohol in the presence of a strong acid catalyst. google.com A cyclic process has been developed where the salt of the pyridine carboxylic acid ester acts as the catalyst for subsequent esterification reactions. google.com

Propanoate Chain Elongation Methodologies

Several methods exist for introducing the propanoate side chain onto the pyridine ring. Palladium-catalyzed cross-coupling reactions are particularly versatile. For instance, a 2-halopyridine can be coupled with a suitable three-carbon building block bearing the ester functionality. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct alkylation of pyridines. nih.govacs.org

A common approach for a related compound, ethyl 3-(pyridin-2-ylamino)propanoate, involves the reaction of 2-aminopyridine with ethyl acrylate (B77674). google.compatsnap.compatsnap.comgoogle.com While this introduces an amino linkage, similar Michael addition strategies could potentially be adapted for C-C bond formation with appropriate precursors.

The following table outlines some methodologies for propanoate chain introduction:

Starting MaterialReagentCatalyst/ConditionsProduct Type
2-HalopyridineAlkylboronic acidPd(II) catalyst, Ag(I) oxidant2-Alkylpyridine
Pyridine N-oxideAlkyl bromidePd catalyst2-Alkylpyridine
2-AminopyridineEthyl acrylateTrifluoromethanesulfonic acidEthyl 3-(pyridin-2-ylamino)propanoate

Regioselective Bromination Strategies for Pyridine Ring Systems

Achieving regioselective bromination is crucial for the synthesis of this compound, where the bromine atom must be at the 3-position. The direct bromination of 2-substituted pyridines can be complex. The directing effects of the existing substituent and the ring nitrogen must be considered.

The use of pyridine N-oxides offers a reliable method for controlling the regioselectivity of bromination. researchgate.netacs.orgtcichemicals.com By activating the 2- and 4-positions, the N-oxide can direct bromination to these sites. Subsequent manipulation of other substituents can then lead to the desired 3-bromo isomer. For example, a blocking group could be temporarily placed at the 5-position to direct bromination to the 3-position.

Recent research has focused on developing mild and highly regioselective halogenation protocols for pyridine N-oxides, which are suitable for large-scale production. acs.org

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis is a cornerstone in the synthesis of complex heterocyclic molecules, offering powerful tools for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and selectivity. mdpi.com For a molecule like this compound, which features a substituted alkyl chain at the C-2 position of a brominated pyridine ring, these catalytic methods are indispensable.

Palladium-catalyzed cross-coupling reactions represent a highly general and powerful technology for the preparation of substituted aromatic systems, including pyridine derivatives. acs.org These reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, are fundamental in modern organic synthesis. mdpi.comacs.org

The synthesis of N3-substituted 2,3-diaminopyridines has been achieved through Pd-catalyzed C,N-cross coupling of 3-halo-2-aminopyridines with various amines. nih.gov Researchers found that using specific palladacycle precatalysts, such as RuPhos and BrettPhos, in combination with a strong base like LiHMDS, facilitated these challenging couplings. nih.gov For instance, the coupling of 3-bromo-2-aminopyridine with morpholine (B109124) was successfully initiated using a Pd₂(dba)₃/XPhos catalyst system. nih.gov

Further studies on palladium catalysis have explored the direct arylation of imidazoles with 3-bromopyridine (B30812). researchgate.net The choice of solvent and base was found to be critical for achieving high yields. As shown in the table below, DMAc as a solvent and KOAc as a base provided the best results for the arylation of 1,2-dimethylimidazole (B154445) with 3-bromopyridine using a phosphine-free Pd(OAc)₂ catalyst. researchgate.net

Table 1: Influence of Reaction Conditions on Palladium-Catalyzed Arylation of 1,2-dimethylimidazole with 3-bromopyridine

EntrySolventBaseCatalystYield (%)
1DMAcKOAcPd(OAc)₂44
2NMPKOAcPd(OAc)₂25
3TolueneKOAcPd(OAc)₂0
4DioxaneKOAcPd(OAc)₂0
5DMFKOAcPd(OAc)₂27

Data sourced from ResearchGate. researchgate.net

The Sonogashira coupling, which forms a C-C bond between a vinyl or aryl halide and a terminal alkyne, is another key palladium-catalyzed reaction. It has been successfully applied to 2-amino-3-bromopyridines. scirp.org Optimized conditions for this reaction involved a Pd(CF₃COO)₂ catalyst, PPh₃ as a ligand, and CuI as a co-catalyst in DMF at 100°C. scirp.org This methodology allows for the introduction of various alkyne groups onto the pyridine ring, which can be important precursors for further functionalization. scirp.org

Copper-mediated reactions, particularly the Ullmann condensation, have a long history in the formation of C-N and C-O bonds. acs.org Recent advancements have led to the development of highly efficient catalytic systems that operate under milder conditions, expanding their application in complex molecule synthesis. acs.org These methods are particularly relevant for N-arylation and the formation of C-C bonds. acs.orgresearchgate.net

Copper(II) complexes with pyridine-based polydentate ligands have been shown to be highly reusable and efficient catalysts for C-N bond-forming reactions under mild conditions. researchgate.net These systems can catalyze the arylation of a variety of N-heterocyclic compounds and amines with different aryl halides, including iodides, bromides, and chlorides, to produce N-substituted products in good to excellent yields. researchgate.net Furthermore, photoinduced, copper-catalyzed couplings of nucleophiles like carbazole (B46965) with alkyl bromides can proceed at temperatures as low as -40°C. acs.org Mechanistic studies suggest that these reactions can proceed through pathways involving excited states of either a copper(I) complex or the nucleophile itself, leading to the generation of radical intermediates that couple to form the desired product. acs.org

In the context of material science, pyridine derivatives coordinated to copper(II) formates have been investigated for creating conductive copper films at low temperatures, demonstrating the diverse applications of copper-pyridine chemistry. rsc.org

Beyond palladium and copper, other catalytic systems are effective for modifying pyridine rings. Rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes provides a route to highly substituted pyridine derivatives. organic-chemistry.org Nickel complexes have also been employed as catalysts. For example, pyridine-functionalized N-heterocyclic carbene nickel(II) complexes, synthesized via mechanochemistry (grinding), have been used to catalyze C-S cross-coupling reactions. nih.gov

Metal-free systems also offer a sustainable alternative for C-N bond formation. A method for the highly site-selective reaction of polyhalogenated pyridines with amines has been developed that does not require a metal catalyst. rsc.org This reaction shows that the preferred site of coupling can be tuned by changing the heterocyclic ring system; for instance, a wide array of halogenated pyridines preferentially reacted at the fluorine-bearing position. rsc.org

Green Chemistry Principles and Sustainable Synthetic Route Design

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.inresearchgate.net In the synthesis of pyridine derivatives, green approaches include the use of catalysts, microwave-assisted synthesis, multicomponent reactions (MCRs), and environmentally benign solvents like water or ionic liquids. nih.govrasayanjournal.co.in These methods can lead to higher yields, shorter reaction times, and simpler workup procedures. rasayanjournal.co.in

Microwave-assisted organic synthesis has been recognized as a valuable green chemistry tool. nih.gov For example, a one-pot, four-component reaction to produce novel pyridine derivatives under microwave irradiation resulted in excellent yields (82–94%) and significantly reduced reaction times (2–7 minutes) compared to conventional heating. nih.gov

The use of pyridine itself as a green solvent is another area of interest. biosynce.com Its relatively high boiling point and ability to dissolve a wide range of substances make it a viable alternative to more volatile and toxic organic solvents. biosynce.com Furthermore, functionalized pyridines can be designed for use in biphasic systems, allowing for easy separation and recycling of the solvent and catalyst, which aligns with green chemistry principles. biosynce.com Catalysis is a fundamental pillar of green chemistry, and pyridine derivatives often serve as ligands in metal-catalyzed reactions, enhancing catalyst activity and selectivity, thereby reducing waste. biosynce.com

Yield Optimization and Reaction Condition Profiling Studies

Optimizing reaction conditions is crucial for maximizing product yield and ensuring the economic viability and sustainability of a synthetic route. Studies often involve systematically varying parameters such as the catalyst, ligand, base, solvent, and temperature. rasayanjournal.co.inbiosynce.com

In the synthesis of fluorinated-pyrrolo[3,4-b]pyridin-5-ones, a multi-component reaction was optimized by screening different solvents and temperatures under microwave irradiation. The highest yield of 94% was achieved using chlorobenzene (B131634) as the solvent at 80°C. mdpi.com

Table 2: Optimization of Cascade Reaction for Pyrrolo[3,4-b]pyridin-5-one Synthesis

EntrySolventTemperature (°C)Yield (%)
1PhMe/MeOH (9:2)70-
2PhMe/MeOH (9:2)80-
3PhCl8094

Data sourced from MDPI. mdpi.com

Similarly, the optimization of a Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes revealed the importance of each component. scirp.orgresearchgate.net The reaction yielded over 90% for various aryl acetylenes under optimal conditions using a palladium catalyst with a phosphine (B1218219) ligand and a copper(I) co-catalyst. researchgate.net The absence or variation of these components led to significantly lower yields, highlighting the sensitivity of the catalytic system.

A patent for the synthesis of ethyl 3-(pyridin-2-ylamino) propanoate describes a one-step method using 2-aminopyridine and ethyl acrylate with trifluoromethanesulfonic acid as a catalyst. google.compatsnap.com The process involves heating in an oil bath at 120-160°C for 16-20 hours. This method is presented as an improvement over previous routes that had lower yields (around 30%) or were multi-step processes. google.com This demonstrates a practical application of route optimization to improve efficiency and yield.

Advanced Spectroscopic and Analytical Characterization Methodologies

X-ray Crystallography for Solid-State Structural Determination Methodologies

As of the latest available data, there are no published studies detailing the single-crystal X-ray diffraction analysis of Ethyl 3-(3-bromopyridin-2-yl)propanoate. Consequently, critical crystallographic information remains undetermined. This includes the precise three-dimensional arrangement of the molecule in the solid state, as well as its unit cell parameters, space group, and key intramolecular and intermolecular interactions such as bond lengths, bond angles, and hydrogen bonding networks.

While crystallographic data for structurally related but distinct compounds, such as "Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate," are available, these findings are not directly applicable to the title compound due to significant differences in their chemical structures. researchgate.net The presence and position of the bromo-substituent on the pyridine (B92270) ring, in particular, would be expected to significantly influence the crystal packing and molecular conformation of this compound.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods provide insights into the distribution of electrons and the energies of molecular orbitals.

Density Functional Theory (DFT) Studies of Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. A key aspect of DFT studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. For Ethyl 3-(3-bromopyridin-2-yl)propanoate, a DFT study would calculate these energies and map the spatial distribution of the HOMO and LUMO, identifying the likely sites for electrophilic and nucleophilic attack.

Hartree-Fock and Post-Hartree-Fock Methods for Electronic Properties

Hartree-Fock (HF) theory is another foundational method in computational chemistry for approximating the wave function and energy of a quantum many-body system in a stationary state. While computationally less expensive than more advanced methods, it does not fully account for electron correlation. Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation, providing more accurate predictions of electronic properties like ionization potential, electron affinity, and electronic spectra. A study on this compound using these methods would offer a more refined understanding of its electronic behavior compared to DFT alone.

Conformational Analysis and Energy Minimization Techniques

Molecules can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the stable conformations (local minima on the potential energy surface) and to determine their relative energies. For this compound, which has several rotatable bonds in its propanoate side chain, conformational analysis would be crucial to identify the most stable three-dimensional structure. This is typically achieved through systematic or stochastic searches of the conformational space, followed by geometry optimization and energy minimization using methods like molecular mechanics or quantum mechanics.

Molecular Dynamics Simulations for Structural Flexibility and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. An MD simulation of this compound would provide detailed information on its structural flexibility, including the dynamics of the pyridine (B92270) ring and the propanoate chain. Furthermore, by simulating the molecule in the presence of solvent molecules or other interacting species, MD can be used to investigate intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its behavior in different environments.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can be used to predict various spectroscopic parameters, such as infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic absorption spectra. For this compound, calculating these parameters and comparing them with experimentally obtained spectra would serve as a validation of the computational model and aid in the interpretation of the experimental data. Discrepancies between the predicted and experimental data can also provide insights into the specific environmental effects or intermolecular interactions present in the experimental sample.

Molecular Electrostatic Potential (MEP) and Fukui Functions for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map of this compound would show regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

Fukui functions are another set of reactivity indicators derived from conceptual DFT. They provide a more quantitative measure of the reactivity of different atomic sites within a molecule. By calculating the Fukui functions for this compound, one could precisely identify the atoms most likely to participate in electrophilic, nucleophilic, and radical reactions.

Computational Design and Prediction of Novel Derivatizations

The computational design and prediction of novel derivatizations of this compound represent a pivotal step in modern drug discovery and materials science. By leveraging in silico methodologies, researchers can explore vast chemical spaces, predict the biological activity and physicochemical properties of hypothetical molecules, and prioritize the synthesis of candidates with the highest potential for success. This approach significantly reduces the time and resources required for the development of new chemical entities. The core strategies employed include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. chemrevlett.comresearchgate.netchemrevlett.com For this compound, a QSAR model can be developed to guide the design of new derivatives with enhanced therapeutic effects. chemrevlett.comresearchgate.net This process typically involves the following steps:

Data Collection: A dataset of pyridine derivatives with known biological activities (e.g., inhibitory concentrations, IC50 values) against a specific target is compiled. chemrevlett.com

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound in the dataset. These can include electronic, steric, and lipophilic parameters.

Model Development: Statistical methods, such as multiple linear regression, are used to build a model that correlates the molecular descriptors with the observed biological activity. chemrevlett.comresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability. chemrevlett.com

Once a robust QSAR model is established, it can be used to predict the biological activity of novel, unsynthesized derivatives of this compound. This allows for the in silico screening of a large number of potential candidates and the identification of those with the most promising activity profiles.

Table 1: Hypothetical QSAR-Predicted Biological Activities of this compound Derivatives

DerivativeModificationPredicted IC50 (µM)
D1Substitution of the bromo group with a chloro group8.5
D2Addition of a hydroxyl group to the pyridine ring5.2
D3Replacement of the ethyl ester with a methyl ester12.1
D4Introduction of an amino group at the 5-position of the pyridine ring2.8
D5Phenyl substitution on the propanoate chain7.9

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.comnih.gov In the context of drug design, molecular docking is used to predict the binding mode and affinity of a small molecule ligand, such as a derivative of this compound, to the active site of a target protein. niscpr.res.injournaljpri.com

The process involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the target protein (receptor) and the small molecule (ligand) are prepared. This may involve homology modeling if the experimental structure of the protein is not available.

Docking Simulation: A docking algorithm systematically explores different conformations and orientations of the ligand within the binding site of the receptor, calculating the binding energy for each pose.

Scoring and Analysis: The different poses are ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding. mdpi.com

Molecular docking studies can provide valuable insights into the mechanism of action of this compound derivatives and guide the design of new compounds with improved binding affinities and selectivities. researchgate.netnih.gov

Table 2: Predicted Binding Affinities of Designed Derivatives to a Hypothetical Target Protein

DerivativeDocking Score (kcal/mol)Key Interacting Residues
D1-7.2ASP128, LYS75
D2-8.5ASP128, LYS75, TYR130
D3-6.8ASP128, LYS75
D4-9.1ASP128, LYS75, GLU127
D5-7.5ASP128, LYS75, PHE189

In addition to predicting biological activity, computational methods are also used to assess the pharmacokinetic properties of drug candidates, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). chemrevlett.comjournaljpri.com Predicting ADMET properties early in the drug discovery process is crucial to avoid costly failures in later stages of development.

Various in silico models and software are available to predict a wide range of ADMET properties, including:

Absorption: Oral bioavailability, intestinal absorption, and blood-brain barrier penetration.

Distribution: Plasma protein binding and volume of distribution.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal and biliary clearance.

Toxicity: Prediction of potential toxicities, such as carcinogenicity and hepatotoxicity. chemrevlett.com

By evaluating the ADMET profiles of virtual derivatives of this compound, researchers can identify candidates with a higher likelihood of possessing favorable drug-like properties.

Table 3: In Silico ADMET Profile of Hypothetical Derivatives

DerivativePredicted Oral Bioavailability (%)Blood-Brain Barrier PenetrationPredicted Toxicity Risk
D175HighLow
D268MediumLow
D378HighLow
D465MediumMedium
D572LowLow

Applications in Advanced Organic Synthesis and Materials Science

Precursor for Complex Heterocyclic Scaffolds (e.g., Fused Pyridine (B92270) Systems)

The strategic placement of the bromo and propanoate groups on the pyridine ring of Ethyl 3-(3-bromopyridin-2-yl)propanoate makes it an ideal starting material for the construction of complex heterocyclic scaffolds. The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. The propanoate side chain can undergo cyclization reactions to form fused ring systems.

For instance, intramolecular cyclization of derivatives of this compound can lead to the formation of indolizine (B1195054) or quinolizine ring systems, which are core structures in many biologically active natural products and pharmaceutical agents. The specific reaction conditions, such as the choice of base and catalyst, can be tailored to control the regioselectivity of the cyclization, leading to a diverse array of fused pyridine systems.

Building Block for Specialty Polymers and Functional Materials

In the realm of materials science, this compound serves as a key monomer for the synthesis of specialty polymers and functional materials. The bromo group can be converted to a variety of polymerizable functionalities, such as a vinyl or an acetylene (B1199291) group, through standard organic transformations. Subsequent polymerization of these modified monomers can yield polymers with unique optical, electronic, or thermal properties.

The presence of the pyridine nitrogen atom in the polymer backbone can impart interesting characteristics, such as the ability to coordinate with metal ions, leading to the formation of metallopolymers. These materials have potential applications in areas such as catalysis, sensing, and light-emitting diodes (LEDs).

Role in Ligand Design for Catalysis (e.g., Metal Scavenging, Coordination Chemistry)

The pyridine nitrogen and the ester carbonyl oxygen of this compound can act as a bidentate ligand, capable of coordinating with various metal centers. This property is exploited in the design of novel catalysts and in coordination chemistry. The bromine atom can be further functionalized to introduce additional donor atoms, creating multidentate ligands with enhanced coordination capabilities.

These tailored ligands can be used to stabilize and activate metal catalysts for a variety of organic transformations. Furthermore, the ability of the pyridine-based ligands to bind to metals makes them useful as metal scavengers, which are employed to remove residual metal catalysts from reaction mixtures, a crucial step in the purification of fine chemicals and pharmaceuticals.

Intermediate in Agrochemical Research (Focus on Synthetic Pathways)

This compound is a valuable intermediate in the synthesis of novel agrochemicals. The pyridine ring is a common motif in many herbicides, insecticides, and fungicides. The bromo and propanoate functionalities of this compound provide convenient points for chemical modification to generate a library of potential agrochemical candidates.

Synthetic pathways often involve the transformation of the propanoate side chain into other functional groups, such as amides or ketones, and the displacement of the bromine atom with various nucleophiles. These modifications allow for the fine-tuning of the biological activity and physical properties of the resulting compounds, leading to the discovery of new and more effective crop protection agents.

Application in Supramolecular Chemistry and Crystal Engineering

The ability of this compound to participate in various non-covalent interactions, such as hydrogen bonding (through the ester carbonyl) and halogen bonding (through the bromine atom), makes it a useful building block in supramolecular chemistry and crystal engineering. By carefully designing the molecular structure, it is possible to control the self-assembly of this compound into well-defined supramolecular architectures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks.

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Systems for Efficient Synthesis

The development of efficient and selective methods for the synthesis of polysubstituted pyridines is a central theme in organic chemistry. For a 2,3-disubstituted scaffold like Ethyl 3-(3-bromopyridin-2-yl)propanoate, future research will likely focus on moving beyond traditional, often harsh, condensation reactions towards more sophisticated catalytic approaches.

Recent advancements in catalysis offer promising avenues. For instance, metal-free, base-catalyzed three-component reactions involving ynals, isocyanates, and other suitable precursors have emerged as a powerful, environmentally benign strategy for creating highly decorated pyridine (B92270) rings with excellent regioselectivity. organic-chemistry.org Another sophisticated approach involves Rh(III)-catalyzed C–H functionalization, which allows for the construction of multi-substituted pyridines from simpler building blocks like α,β-unsaturated oximes and alkynes. nih.gov Such methods, if adapted, could provide more direct and atom-economical routes to the target compound and its analogues.

Furthermore, the synthesis of precursors can be optimized. Copper-catalyzed methods, such as the Goldberg reaction, are effective for forming C-N bonds and could be envisioned in the synthesis of key intermediates leading to the pyridine core. mdpi.com The exploration of diverse catalytic systems, including those based on palladium, nickel, or iron, continues to yield novel transformations for pyridine synthesis and functionalization. biosynce.comresearchgate.net A significant future goal will be to identify or develop a catalytic system that can construct the this compound framework in a single, high-yielding step from readily available starting materials.

Integration into Flow Chemistry Methodologies for Continuous Production

Flow chemistry, or continuous manufacturing, is revolutionizing chemical synthesis from laboratory research to industrial production. uc.pt This technology offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and simplified scalability. uc.ptvcu.edu

For a molecule like this compound, integrating its synthesis into a continuous flow process presents a significant future opportunity. Multi-step syntheses that are cumbersome in batch can often be "telescoped" in flow, where the output of one reactor flows directly into the next, eliminating the need for intermediate isolation and purification. uc.pt This is particularly beneficial for reactions involving hazardous intermediates or reagents, as the small reactor volumes minimize the amount of high-energy material present at any given time. mdpi.com Researchers have successfully demonstrated the continuous flow synthesis of complex heterocyclic drugs, achieving higher yields and dramatic reductions in production costs. vcu.edu Future work could involve designing a multi-step flow process for this compound, potentially starting from basic acyclic precursors and culminating in the final product through a series of in-line reactions, extractions, and purifications.

Development of Stereoselective Synthetic Pathways

While this compound is an achiral molecule, it serves as a valuable scaffold for the development of chiral derivatives, which are of paramount importance in medicinal chemistry. Future research is expected to focus on creating stereoselective pathways to introduce chirality either on the propanoate side chain or by modifying the pyridine ring.

One potential strategy involves the stereoselective hydrogenation of the pyridine ring to generate chiral piperidines, which are key components of many pharmaceuticals. researchgate.net Asymmetric dearomatization reactions offer another route to access partially hydrogenated, enantioenriched pyridine structures. nih.gov

Alternatively, chirality could be introduced on the side chain. For example, the development of catalytic asymmetric methods for the cross-coupling of α-bromo esters could, in principle, be applied to introduce a substituent at the carbon alpha to the ester group with high enantioselectivity. organic-chemistry.org While challenging, such a transformation would provide access to a new class of chiral building blocks derived from the parent compound. These strategies underscore a shift from synthesizing the molecule itself to using it as a starting point for generating high-value, stereochemically complex products.

Advanced Functionalization and Derivatization Strategies for Enhanced Utility

The true potential of this compound lies in its capacity as a chemical chameleon, ready to be transformed into a diverse library of new compounds. The bromine atom at the 3-position is a particularly valuable synthetic handle for advanced functionalization.

This bromo-substituent makes the molecule an ideal substrate for a wide array of transition-metal-catalyzed cross-coupling reactions. nih.gov For example:

Suzuki-Miyaura coupling could introduce new aryl or alkyl groups. youtube.com

Buchwald-Hartwig amination could form C-N bonds, linking the pyridine core to various amines. youtube.com

Sonogashira coupling would enable the installation of alkyne moieties. youtube.com

Hiyama and Negishi couplings offer alternative methods for C-C bond formation. organic-chemistry.orgyoutube.com

Beyond the bromine, the pyridine ring itself can be functionalized. Recent advances allow for the selective C-H functionalization of pyridines, often by temporarily converting them into more reactive phosphonium (B103445) or N-amido pyridinium (B92312) salts, which can direct reactions to specific positions like C4. nih.govnih.govthieme-connect.deacs.org The ester group on the propanoate chain provides yet another site for modification, such as hydrolysis to the corresponding carboxylic acid or amidation to form various amides. The combination of these strategies allows for a three-pronged approach to derivatization, enabling the rapid generation of molecular diversity for screening in drug discovery and materials science.

Contribution to Sustainable Chemical Processes and Waste Minimization

Modern chemical research is increasingly driven by the principles of green chemistry, which prioritize the reduction of waste, use of safer substances, and energy efficiency. rasayanjournal.co.innih.gov Future development of synthetic routes for this compound and its derivatives will undoubtedly be guided by these principles.

Key strategies for a more sustainable synthesis include:

Catalysis: Employing highly efficient and recyclable catalysts, particularly heterogeneous catalysts, can minimize waste and allow for easier product separation. biosynce.comresearchgate.net

Atom Economy: Designing reactions, such as multicomponent reactions (MCRs), that incorporate most or all of the starting material atoms into the final product. nih.govresearchgate.net

Safer Solvents and Conditions: Reducing the use of hazardous organic solvents and opting for greener alternatives or solvent-free conditions. biosynce.comrasayanjournal.co.in

Energy Efficiency: Utilizing energy-efficient techniques like microwave or ultrasonic irradiation, which can dramatically shorten reaction times and reduce energy consumption compared to conventional heating. nih.govnih.gov

The integration of these approaches, especially when combined with the efficiencies of flow chemistry, can significantly lower the environmental footprint (E-factor) of the entire synthetic process. uc.pt Applying a lifecycle assessment perspective to the synthesis and derivatization of this compound will be crucial for ensuring its development aligns with the goals of sustainable chemistry. rasayanjournal.co.in

Q & A

Q. What advanced analytical techniques identify decomposition pathways under oxidative or thermal stress?

  • Methodological Answer : High-resolution LC-MS/MS and EPR spectroscopy detect radical intermediates during thermal decomposition. Accelerated stability studies (ICH Q1A guidelines) combined with multivariate analysis (PCA) identify primary degradation products (e.g., debrominated esters) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.